

# Unveiling the Spectroscopic Signature of Akuammilan: A Technical Guide

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## Compound of Interest

Compound Name: *Akuammilan*

Cat. No.: *B1240834*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the indole alkaloid **Akuammilan**. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data and outlines the general experimental protocols for their acquisition.

## Core Spectral Data: NMR and MS Analysis

The structural elucidation of **Akuammilan** relies heavily on one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, in conjunction with mass spectrometry. While a specific, publicly available, comprehensive dataset for **Akuammilan** is not readily found in generalized databases, the following represents a compilation of expected spectral characteristics based on the known structure of the Akuammane alkaloid scaffold. The precise chemical shifts and fragmentation patterns can be found in the primary literature detailing its isolation and characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **Akuammilan**. The  $^1\text{H}$  NMR spectrum reveals the chemical environment and connectivity of protons, while the  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton.

Table 1: Predicted  $^1\text{H}$  NMR Data for the **Akuammilan** Core Structure

Proton	Chemical Shift ( $\delta$ ) ppm Range	Multiplicity	Coupling Constant (J) Hz
Aromatic Protons	6.5 - 7.5	m	-
Olefinic Proton	5.0 - 5.5	q	$\sim 7$
Methine Protons	2.5 - 4.5	m	-
Methylene Protons	1.5 - 3.0	m	-
Methyl Protons	0.9 - 1.8	d, t	$\sim 7$

Table 2: Predicted  $^{13}\text{C}$  NMR Data for the **Akuammilan** Core Structure

Carbon	Chemical Shift ( $\delta$ ) ppm Range
Aromatic C	110 - 150
Olefinic C	115 - 140
Quaternary C	40 - 60
Methine C	30 - 70
Methylene C	20 - 60
Methyl C	10 - 20

Note: The actual chemical shifts can vary depending on the solvent and the specific instrumentation used.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For **Akuammilan**, with a molecular formula of  $\text{C}_{19}\text{H}_{22}\text{N}_2$ , the expected exact mass can be calculated.

Table 3: High-Resolution Mass Spectrometry Data for **Akuammilan**

Ion	Calculated m/z	Observed m/z
[M+H] <sup>+</sup>	279.1856	Varies with experiment

The fragmentation of the **Akuammilan** core would likely involve characteristic losses of fragments from the ethylidene side chain and cleavage of the intricate ring system, providing a unique fingerprint for its identification.

## Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate structure elucidation. The following sections outline the general methodologies for NMR and MS analysis of alkaloids like **Akuammilan**.

### NMR Spectroscopy Protocol

A general workflow for acquiring NMR data for an alkaloid like **Akuammilan** is depicted below.

- To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Akuammilan: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1240834#spectral-data-nmr-ms-of-akuammilan\]](https://www.benchchem.com/product/b1240834#spectral-data-nmr-ms-of-akuammilan)

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